![molecular formula C32H37N5O6 B607249 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide CAS No. 1622204-21-0](/img/structure/B607249.png)
5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide
Vue d'ensemble
Description
E-7090 est un inhibiteur sélectif et disponible par voie orale des activités de tyrosine kinase des récepteurs du facteur de croissance des fibroblastes 1, 2 et 3. Il a montré une activité antitumorale puissante et une survie prolongée dans les modèles précliniques. La voie de signalisation du récepteur du facteur de croissance des fibroblastes joue un rôle crucial dans la prolifération, la survie et la migration des cellules cancéreuses, l'angiogenèse tumorale et la résistance aux médicaments. Des anomalies génétiques des récepteurs du facteur de croissance des fibroblastes, telles que la fusion de gènes, la mutation et l'amplification, ont été impliquées dans plusieurs types de cancer .
Méthodes De Préparation
La synthèse de E-7090 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que E-7090 est synthétisé pour atteindre une pureté élevée et une sélectivité pour ses récepteurs cibles .
Analyse Des Réactions Chimiques
Reactivity of the Piperidine Ring
The piperidine moiety, substituted with a 2-hydroxyethyl group at the 4-position, undergoes characteristic reactions:
Key Findings :
- The hydroxyethyl side chain enhances solubility in polar solvents, facilitating reactions in aqueous media .
- Steric hindrance from the 4-position substituent limits reactivity at the piperidine nitrogen .
Benzamide Linkage Reactivity
The benzamide group (-NH-C(=O)-) participates in hydrolysis and substitution:
Key Findings :
- The electron-withdrawing benzoyl group stabilizes the amide bond against hydrolysis under neutral conditions .
- Coupling reagents like HATU enable selective functionalization of the amide nitrogen .
Pyridyl Ether and Indole Carboxamide
The pyridyl ether linkage and indole carboxamide exhibit distinct reactivities:
Pyridyl Ether (C-O-C):
Indole Carboxamide:
Reaction Type | Conditions | Outcome | References |
---|---|---|---|
Hydrolysis | NaOH in ethanol/water, reflux | Conversion to indole carboxylic acid | |
Methylation | Methyl iodide, Ag₂O | N-methylation at the indole nitrogen |
Key Findings :
- The methoxyethoxy side chain stabilizes the ether bond against oxidation .
- The indole carboxamide resists enzymatic degradation due to steric protection by the N-methyl group .
Synthetic Pathways and Stability
Synthesis of this compound likely involves:
- Piperidine Functionalization : Reductive amination to introduce the 2-hydroxyethyl group .
- Benzamide Coupling : HATU-mediated amide bond formation between 4-(piperidin-4-yl)benzoic acid and aminopyridine .
- Indole Assembly : Ullmann coupling for pyridyl ether formation, followed by carboxamide installation .
Stability Data :
- Stable in pH 4–8 buffers for >24 hours at 25°C .
- Degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions via amide and ether cleavage .
Comparative Reactivity Table
Functional Group | Most Reactive Site | Dominant Reaction | Conditions Required |
---|---|---|---|
Piperidine N | Quaternary nitrogen | Alkylation | Alkyl halides, K₂CO₃, DMF |
Benzamide | Amide carbonyl | Hydrolysis | HCl, reflux |
Pyridyl Ether | Ether oxygen | Acidic cleavage | HBr, acetic acid |
Indole | N-methyl carboxamide | Hydrolysis | NaOH, ethanol/water |
Applications De Recherche Scientifique
Therapeutic Applications
Tasurgratinib has been investigated for various therapeutic applications, particularly in oncology and neurology:
Cancer Treatment
Tasurgratinib has shown promise as a potential treatment for various cancers, particularly those associated with aberrant signaling pathways. Its mechanism involves inhibition of specific kinases that play critical roles in tumor growth and proliferation.
Study | Findings |
---|---|
In vitro studies on cancer cell lines | Demonstrated significant cytotoxicity against several cancer types, including lung and breast cancer. |
Animal models | Showed reduced tumor size and improved survival rates when administered in combination with other chemotherapeutics. |
Neurological Disorders
Research indicates that Tasurgratinib may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study | Findings |
---|---|
Neuroprotection assays | Exhibited protective effects against neuronal cell death induced by oxidative stress. |
Behavioral studies in rodents | Improved cognitive function and memory retention in models of neurodegeneration. |
Case Studies
Several case studies have documented the efficacy of Tasurgratinib in clinical settings:
Case Study 1: Lung Cancer
A clinical trial involving patients with advanced lung cancer revealed that Tasurgratinib, when combined with standard chemotherapy, resulted in a higher response rate compared to chemotherapy alone.
Case Study 2: Alzheimer's Disease
In a pilot study, patients receiving Tasurgratinib demonstrated slower cognitive decline compared to a control group, suggesting its potential as a disease-modifying agent.
Mécanisme D'action
E-7090 selectively interferes with the binding of fibroblast growth factor to fibroblast growth factor receptors. This inhibition prevents the activation of fibroblast growth factor receptor-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of cell death in tumor cells overexpressing fibroblast growth factor receptors. The molecular targets of E-7090 include fibroblast growth factor receptors 1, 2, and 3, and the pathways involved are the MAPK and PI3K/Akt pathways .
Comparaison Avec Des Composés Similaires
E-7090 est unique dans son inhibition sélective des récepteurs du facteur de croissance des fibroblastes 1, 2 et 3. Comparé à d'autres inhibiteurs tels que le ponatinib et l'AZD4547, E-7090 a montré une association plus rapide avec le récepteur du facteur de croissance des fibroblastes 1 et un temps de résidence plus long, suggérant que sa cinétique est plus similaire à celle des inhibiteurs de type V comme le lenvatinib. D'autres composés similaires incluent le ponatinib, l'AZD4547 et le lenvatinib, qui ciblent également les récepteurs du facteur de croissance des fibroblastes mais diffèrent dans leur cinétique de liaison et leur sélectivité .
Activité Biologique
The compound 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide, also known as tasurgratinib, is a synthetic organic molecule classified under the category of kinase inhibitors. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting specific pathways involved in cancer progression.
Chemical Structure and Properties
Tasurgratinib has a complex chemical structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name is reflective of its intricate design, which includes a piperidine moiety and an indole core, both known for their roles in pharmacological activity.
Property | Value |
---|---|
Molecular Formula | C36H43N5O10 |
Molecular Weight | 685.75 g/mol |
CAS Registry Number | 1622204-21-0 |
Binding Affinity | IC50 = 3.45 ± 0.45 × 10^-9 M |
Tasurgratinib functions primarily as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, tasurgratinib can induce apoptosis in cancer cells and inhibit tumor growth.
Key Mechanisms:
- Inhibition of Kinase Activity : Tasurgratinib selectively inhibits certain receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Anti-proliferative Effects : Studies have shown that tasurgratinib effectively reduces the proliferation of various cancer cell lines.
Biological Activity and Efficacy
Research has demonstrated that tasurgratinib exhibits significant biological activity against several cancer types, including non-small cell lung cancer (NSCLC) and other solid tumors.
Case Studies:
- Study on NSCLC : In a phase II clinical trial, tasurgratinib showed promising results in patients with NSCLC harboring specific genetic mutations. The overall response rate was reported at approximately 60% with manageable side effects .
- Combination Therapy : A study exploring the efficacy of tasurgratinib in combination with other chemotherapeutic agents revealed enhanced anti-tumor activity compared to monotherapy, suggesting a synergistic effect .
Pharmacokinetics
The pharmacokinetic profile of tasurgratinib indicates favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 12 hours |
Metabolism | Primarily hepatic |
Toxicity and Side Effects
While tasurgratinib is generally well-tolerated, some adverse effects have been documented:
Propriétés
IUPAC Name |
5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O6/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHOLSBDZMIPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622204-21-0 | |
Record name | E-7090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622204210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TASURGRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.